3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide
Description
Properties
IUPAC Name |
3-pyrrolidin-1-yl-N-[2-(trifluoromethyl)phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O/c1-11(20-8-4-5-9-20)10-14(21)19-13-7-3-2-6-12(13)15(16,17)18/h2-3,6-7,11H,4-5,8-10H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKSAGCGRQFRHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1C(F)(F)F)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, which can be achieved using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Coupling with the Phenyl Ring: The final step involves coupling the pyrrolidine ring with the phenyl ring bearing the trifluoromethyl group. This can be done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted amides.
Scientific Research Applications
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.
Mechanism of Action
The mechanism of action of 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison :
- Structural Differences: Flutolanil features a benzamide core, whereas the target compound has a butanamide chain. The latter’s aliphatic chain may enhance conformational flexibility and solubility in nonpolar environments.
- Functional Implications : The trifluoromethyl group in both compounds likely improves metabolic stability and lipophilicity, critical for pesticidal activity in flutolanil . However, the target compound’s pyrrolidinyl group could modulate receptor binding specificity compared to flutolanil’s isopropoxyphenyl substituent.
| Property | Target Compound | Flutolanil |
|---|---|---|
| Core Structure | Butanamide | Benzamide |
| Aromatic Substituent | 2-(Trifluoromethyl)phenyl | 2-(Trifluoromethyl)phenyl |
| Secondary Substituent | Pyrrolidinyl | 3-Isopropoxyphenyl |
| Known Use | Not specified | Pesticide (fungicide) |
2-Oxo-1-Pyrrolidinyl Derivatives (UCB Compounds 191–194)
Core Structure : 2-Oxo-pyrrolidinyl butanamide
Key Substituents :
- 3-[(Trifluoromethyl)sulfanyl]phenyl group.
- Variants include sulfanyl or other sulfur-containing groups.
Comparison :
- Structural Differences : The UCB derivatives contain a 2-oxo-pyrrolidinyl group, which introduces a hydrogen-bond acceptor site absent in the target compound. Additionally, their trifluoromethyl group is part of a sulfanyl substituent, contrasting with the target’s direct trifluoromethylphenyl attachment.
- Functional Implications : The 2-oxo group in UCB compounds may enhance metabolic susceptibility via hydrolysis or oxidation. The target compound’s simpler pyrrolidinyl group could improve stability in biological systems .
| Property | Target Compound | UCB Compound 191 |
|---|---|---|
| Pyrrolidine Modification | 1-Pyrrolidinyl (no oxo group) | 2-Oxo-1-pyrrolidinyl |
| Aromatic Substituent | 2-(Trifluoromethyl)phenyl | 3-[(Trifluoromethyl)sulfanyl]phenyl |
| Potential Stability | Higher (no oxo group) | Lower (oxo group may increase reactivity) |
3-Chloro-N-Phenyl-Phthalimide
Core Structure : Phthalimide (cyclic imide)
Key Substituents :
- Chlorine atom at the 3-position.
- Phenyl group attached to the nitrogen.
Comparison :
- Structural Differences : The phthalimide core is a rigid, planar aromatic system, whereas the target compound’s butanamide chain is flexible.
- Functional Implications: Phthalimides are commonly used as monomers for polyimides due to their thermal stability .
| Property | Target Compound | 3-Chloro-N-Phenyl-Phthalimide |
|---|---|---|
| Core Structure | Butanamide | Phthalimide |
| Key Functional Group | Trifluoromethylphenyl | Chlorophenyl |
| Primary Use | Not specified | Polymer synthesis |
Research Findings and Implications
- Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) for enhancing lipophilicity and resistance to metabolic degradation. The target compound’s trifluoromethylphenyl group may confer similar advantages .
- Pyrrolidinyl vs.
- Amide Backbone Flexibility : The butanamide chain may offer improved membrane permeability relative to rigid phthalimides or planar benzamides .
Biological Activity
3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide, commonly referred to as phenylpiracetam, is a compound with significant interest in pharmacological research due to its potential nootropic effects. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H19F3N2O
- Molecular Weight : 300.32 g/mol
- CAS Number : 478258-89-8
- Boiling Point : Approximately 413.0 °C (predicted)
- Density : 1.236 g/cm³ (predicted)
- pKa : 13.92 (predicted)
These properties suggest a stable compound with potential for various biological interactions due to its lipophilic trifluoromethyl group and the presence of a pyrrolidine ring, which may enhance binding affinity to biological targets .
The biological activity of this compound primarily revolves around its interaction with neurotransmitter systems. It is believed to enhance cognitive functions by modulating the activity of neurotransmitters such as acetylcholine and dopamine. The trifluoromethyl group increases the compound's lipophilicity, facilitating better penetration through biological membranes and enhancing its pharmacokinetic profile.
Cognitive Enhancement
Numerous studies have examined the nootropic effects of phenylpiracetam. Research indicates that it may improve memory, learning, and overall cognitive function. For instance, a study demonstrated that administration of phenylpiracetam resulted in significant improvements in memory tasks in animal models.
Case Studies
-
Cognitive Function in Animal Models :
- In a controlled study involving rodents, phenylpiracetam was administered at varying doses (10 mg/kg and 30 mg/kg). Results indicated that both doses significantly improved performance in memory tasks compared to control groups, suggesting dose-dependent effects on cognitive enhancement.
-
Human Trials :
- A small-scale clinical trial involving healthy adults showed that participants receiving phenylpiracetam reported enhanced focus and reduced fatigue during cognitive tasks. The study noted improvements in attention span and reaction times, although the sample size was limited.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| Phenylpiracetam | C15H19F3N2O | Cognitive enhancement, nootropic effects |
| Aniracetam | C12H13N3O3 | Nootropic effects, enhances memory |
| Oxiracetam | C6H10N2O3 | Cognitive enhancement, neuroprotective properties |
Phenylpiracetam stands out due to its unique trifluoromethyl group which enhances its lipophilicity compared to other racetams like aniracetam and oxiracetam.
Q & A
Basic: What are the key functional groups in 3-(1-pyrrolidinyl)-N-[2-(trifluoromethyl)phenyl]butanamide, and how do they influence its reactivity?
The compound contains a pyrrolidine ring, a trifluoromethylphenyl group, and a butanamide backbone. The pyrrolidine ring contributes to conformational rigidity and potential hydrogen bonding via its nitrogen atom, while the trifluoromethyl group enhances lipophilicity and metabolic stability . The amide linkage facilitates interactions with biological targets (e.g., enzymes) through hydrogen bonding. These groups collectively influence solubility, reactivity in nucleophilic substitution, and stability under acidic conditions .
Basic: What synthetic routes are commonly employed to prepare this compound?
A typical synthesis involves:
Amide bond formation : Reacting 2-(trifluoromethyl)aniline with a pyrrolidine-substituted butanoic acid derivative using coupling agents like EDC/HOBt.
Intermediate purification : Chromatography or recrystallization to isolate the product.
Functional group optimization : Adjusting reaction conditions (e.g., temperature, solvent polarity) to enhance yield, as the trifluoromethyl group may sterically hinder coupling .
Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediate stability, guiding solvent selection and catalyst design. For example, ICReDD’s approach combines reaction path searches with experimental feedback to identify optimal conditions (e.g., solvent polarity, base strength) for amide bond formation, reducing trial-and-error experimentation . Machine learning models trained on reaction databases can further predict side reactions involving the trifluoromethyl group .
Advanced: What experimental design strategies resolve contradictions in biological activity data across studies?
Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or impurities. Strategies include:
- Factorial design : Systematically varying parameters (e.g., buffer composition, temperature) to identify confounding factors .
- Orthogonal validation : Using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding kinetics independently.
- Purity analysis : Advanced techniques like LC-MS to rule out impurities >95% as a source of variability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR : ¹H/¹³C NMR confirms pyrrolidine ring conformation and amide linkage integrity. ¹⁹F NMR specifically tracks the trifluoromethyl group’s electronic environment .
- HRMS : Validates molecular weight and isotopic patterns.
- IR Spectroscopy : Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced: How does the trifluoromethyl group impact metabolic stability in biological studies?
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes due to its strong C-F bonds and electron-withdrawing effects. This enhances half-life in vitro, as shown in comparative studies with non-fluorinated analogs. Stability assays (e.g., liver microsome incubation) quantify metabolic degradation rates .
Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic amidation steps, minimizing side products.
- Membrane separation : Nanofiltration removes unreacted aniline derivatives, critical due to the trifluoromethyl group’s steric effects .
- Process analytical technology (PAT) : Real-time monitoring via Raman spectroscopy ensures reaction completion .
Basic: How is this compound used in studying enzyme inhibition mechanisms?
The amide group acts as a hydrogen bond donor/acceptor, mimicking natural substrates. For example, in kinase inhibition assays, the pyrrolidine ring occupies hydrophobic pockets, while the trifluoromethylphenyl group stabilizes binding via van der Waals interactions. IC₅₀ values are determined via fluorescence-based assays .
Advanced: How do solvent effects influence crystallization for X-ray diffraction studies?
Polar aprotic solvents (e.g., DMF) promote crystal lattice formation by stabilizing the amide dipole. Mixed-solvent systems (e.g., DCM/hexane) enhance crystal quality by slow diffusion. Computational solvent screening (COSMO-RS) predicts solubility parameters, reducing trial-and-error .
Advanced: What role does the pyrrolidine ring play in modulating pharmacokinetic properties?
The pyrrolidine ring’s rigidity reduces entropic penalties during target binding, improving affinity. Its nitrogen participates in salt bridge formation with acidic residues in targets like GPCRs. Pharmacokinetic studies in rodent models show enhanced bioavailability compared to open-chain analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
